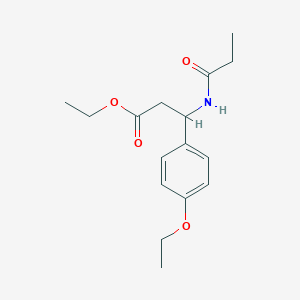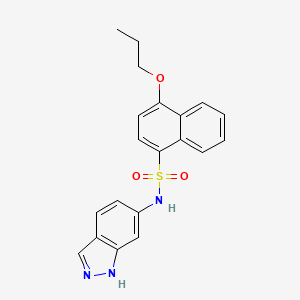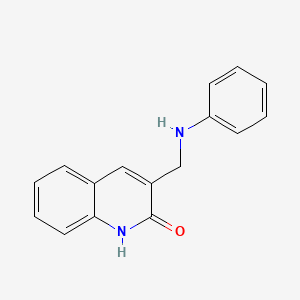![molecular formula C15H12ClF3NO3P B11495421 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide](/img/structure/B11495421.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide typically involves multiple steps. The initial step often includes the formation of the benzodioxaphosphepin ring system, followed by the introduction of the chloro and trifluoromethyl groups. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxaphosphepin derivatives and compounds with chloro and trifluoromethyl groups. Examples include:
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-sulfide
Uniqueness
The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research areas.
Properties
Molecular Formula |
C15H12ClF3NO3P |
|---|---|
Molecular Weight |
377.68 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine |
InChI |
InChI=1S/C15H12ClF3NO3P/c16-11-6-5-10(15(17,18)19)7-12(11)20-24(21)8-22-13-3-1-2-4-14(13)23-9-24/h1-7H,8-9H2,(H,20,21) |
InChI Key |
XRDAOWZCKADTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11495354.png)
![1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11495356.png)
![3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11495369.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11495383.png)
![ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11495389.png)
![6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495395.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)

